molecular formula C9H6F2O2 B3025409 3,5-Difluorocinnamic acid CAS No. 84315-23-1

3,5-Difluorocinnamic acid

Cat. No.: B3025409
CAS No.: 84315-23-1
M. Wt: 184.14 g/mol
InChI Key: MBAWRXICVNIUGY-OWOJBTEDSA-N
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Description

3,5-Difluorocinnamic acid is an organic compound with the molecular formula C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol . It is a derivative of cinnamic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 5.

Biochemical Analysis

. .

Molecular Mechanism

The molecular mechanism of action of 3,5-Difluorocinnamic acid is not well-defined. It’s known that the compound can participate in the synthesis of flavonoids and stilbenes

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It’s known that the compound is involved in the synthesis of flavonoids and stilbenes

Preparation Methods

3,5-Difluorocinnamic acid can be synthesized through several methods. One common synthetic route involves the use of halogenated intermediates. For instance, 3,5-difluorophenylacetic acid can be synthesized from 3,5-difluoro-bromobenzene through a Grignard reaction followed by hydrolysis and reduction. Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions .

Chemical Reactions Analysis

3,5-Difluorocinnamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated intermediates, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,5-Difluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in the presence of two fluorine atoms, which significantly alter its physical and chemical properties compared to other cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAWRXICVNIUGY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84315-23-1, 147700-58-1
Record name trans-3,5-Difluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-3,5-Difluorocinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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